1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea
Overview
Description
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea is an organic compound that features a urea moiety attached to a 4-chlorophenyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea typically involves the reaction of 4-chloroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: A compound with a similar phenyl group but different heterocyclic moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another compound with a 4-chlorophenyl group but different heterocyclic structure.
Uniqueness
1-(4-Chloro-phenyl)-3-pyridin-2-yl-urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKJPXWRKSTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330162 | |
Record name | 1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204187 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13208-58-7 | |
Record name | 1-(4-chlorophenyl)-3-pyridin-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)-N'-(2-PYRIDINYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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